molecular formula C13H20ClNO B14454393 3-(1-Phenylbutyl)oxazolidine hydrochloride CAS No. 73771-47-8

3-(1-Phenylbutyl)oxazolidine hydrochloride

Cat. No.: B14454393
CAS No.: 73771-47-8
M. Wt: 241.76 g/mol
InChI Key: COYALERAORPIMK-UHFFFAOYSA-N
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Description

3-(1-Phenylbutyl)oxazolidine hydrochloride is a heterocyclic organic compound that features an oxazolidine ring. Oxazolidines are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the phenylbutyl group enhances its chemical properties, making it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylbutyl)oxazolidine hydrochloride typically involves the reaction of an aliphatic aldehyde with an azomethine ylide. This reaction can be catalyzed by various agents, including chiral magnesium phosphate, tetrabutylammonium iodide, and iron porphyrin Lewis acids . The reaction conditions are generally mild, with temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of oxazolidines, including this compound, often employs continuous flow reactors to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions allows for scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylbutyl)oxazolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxazoles, amines, and substituted oxazolidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(1-Phenylbutyl)oxazolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Phenylbutyl)oxazolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit protein synthesis by binding to the ribosomal peptidyl transferase center, thereby preventing the formation of peptide bonds . This mechanism is similar to that of other oxazolidinones, which are known for their antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Phenylbutyl)oxazolidine hydrochloride include:

    Oxazolidinones: Known for their antimicrobial properties.

    Oxazoles: Used in various chemical and pharmaceutical applications.

    Thiazolidines: Studied for their biological activities.

Uniqueness

What sets this compound apart is its unique combination of the oxazolidine ring with the phenylbutyl group. This combination enhances its chemical stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

73771-47-8

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

3-(1-phenylbutyl)-1,3-oxazolidine;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-2-6-13(14-9-10-15-11-14)12-7-4-3-5-8-12;/h3-5,7-8,13H,2,6,9-11H2,1H3;1H

InChI Key

COYALERAORPIMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)N2CCOC2.Cl

Origin of Product

United States

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